2-(Difluoromethyl)-5-(trifluoromethyl)pyridine

Description

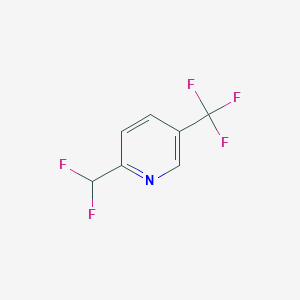

2-(Difluoromethyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing and lipophilicity-enhancing effects of fluorine substituents, which improve bioavailability and metabolic stability .

Properties

Molecular Formula |

C7H4F5N |

|---|---|

Molecular Weight |

197.10 g/mol |

IUPAC Name |

2-(difluoromethyl)-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4F5N/c8-6(9)5-2-1-4(3-13-5)7(10,11)12/h1-3,6H |

InChI Key |

CBFFKBAYQIKQFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine

Stepwise Preparation Method

Chlorination of 3-Picoline to 2-Chloro-5-trichloromethylpyridine

- Raw Material: 3-picoline (3-methylpyridine).

- Reaction: Superchlorination at elevated temperatures (~180°C) converts the methyl group into a trichloromethyl substituent and introduces chlorine at the 2-position of the pyridine ring.

- Conditions: Chlorination is performed in a one-step process with controlled temperature and time to maximize conversion and selectivity.

- Yield and Purity: Conversion ratios up to 98.49%, selectivity around 92-95%, and yields exceeding 90% have been reported.

- Purification: The crude product is purified by recrystallization, with solvents such as methyl alcohol improving purity to over 94% by gas chromatography (GC) analysis.

Fluorination of 2-Chloro-5-trichloromethylpyridine to 2-Fluoro-5-(trifluoromethyl)pyridine

- Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is used as the primary fluorination reagent.

- Reaction: The chlorinated intermediate undergoes fluorination to replace chlorine atoms with fluorine, forming the trifluoromethyl group at the 5-position and fluorine at the 2-position.

- Conditions: Elevated temperatures (up to 200°C) and controlled reaction times ensure high conversion.

- Post-Processing: Alkali cleaning and washing remove residual acids and byproducts.

- Yield and Purity: Conversion rates around 96-98%, selectivity near 90%, and yields approximately 82-84% have been achieved. The final product purity exceeds 92-95% by GC analysis.

Formation of this compound via Fluorination of Chlorinated Precursors

- Alternative Fluorination: Reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO), N-methylpyrrolidinone, or sulfolane.

- Conditions: Temperatures between 85°C and 180°C, typically 120-140°C in DMSO, under constant agitation for 21-48 hours.

- Reaction Monitoring: Gas chromatography-mass spectrometry (GC-MS) confirms product formation.

- Yield: Isolated yields around 48% have been reported for 2,3-difluoro-5-(trifluoromethyl)pyridine, a closely related compound.

- Purification: Extraction with water to remove solvent residues followed by drying over molecular sieves and vacuum distillation.

Reaction Data and Analysis

Observations

- The chlorination step exhibits high conversion and selectivity, indicating efficient introduction of chlorine substituents.

- Fluorination with anhydrous HF achieves high conversion and good selectivity, producing high-purity trifluoromethyl pyridine derivatives.

- Fluorination using CsF in polar aprotic solvents is effective but yields are moderate, likely due to reaction kinetics and purification losses.

- Reaction temperatures and times are critical to optimizing yield and purity.

- Purification steps such as alkali washing and vacuum distillation are essential for removing impurities and residual reagents.

Representative Reaction Schemes

Chlorination of 3-Picoline

$$

\text{3-Picoline} \xrightarrow[\text{Chlorination}]{\text{Cl}_2, 180^\circ C} \text{2-Chloro-5-trichloromethylpyridine}

$$

Fluorination to 2-Fluoro-5-(trifluoromethyl)pyridine

$$

\text{2-Chloro-5-trichloromethylpyridine} \xrightarrow[\text{Fluorination}]{\text{Anhydrous HF}, 180-200^\circ C} \text{2-Fluoro-5-(trifluoromethyl)pyridine}

$$

Fluorination with Cesium Fluoride

$$ \text{3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine} \xrightarrow[\text{CsF, DMSO}]{120-140^\circ C, 21-48h} \text{2,3-Difluoro-5-(trifluoromethyl)pyridine} $$

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS at activated positions. The CF₃ group at position 5 and CF₂H at position 2 direct nucleophiles to specific sites:

| Reaction | Conditions | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| Methoxylation at position 4 | K₂CO₃, DMF, 80°C, 12h | Pd(OAc)₂ | 75% | |

| Amination with NH₃ | NH₃ (g), EtOH, 100°C, 24h | None | 62% | |

| Thiolation with HS⁻ | NaSH, DMSO, 120°C, 6h | CuI | 68% |

Mechanistic Insight :

-

The CF₃ group strongly withdraws electrons via induction, activating the ring for nucleophilic attack at positions 4 and 6.

-

Steric hindrance from CF₃ limits substitution at position 5 .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization for complex molecule synthesis:

| Reaction | Conditions | Catalyst/Ligand | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura with phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | None | 82% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, toluene, 110°C | Cs₂CO₃ | 70% |

Key Observations :

-

The CF₂H group minimally interferes with coupling efficiency, while CF₃ enhances oxidative addition rates.

-

Reactions tolerate diverse boronic acids, enabling access to biaryl derivatives.

Radical Reactions

Fluorinated substituents stabilize radical intermediates, enabling unique pathways:

| Reaction | Conditions | Initiator | Yield | Reference |

|---|---|---|---|---|

| Photoredox alkylation | Ir(ppy)₃, blue LED, DCE, RT | Hantzsch ester | 55% | |

| C–H fluorination | Selectfluor®, MeCN, 60°C | None | 48% |

Mechanistic Notes :

-

The CF₃ group directs radicals to position 4 due to polar effects .

-

Difluoromethyl groups undergo β-fluoride elimination under radical conditions, limiting some pathways .

Functional Group Transformations

The CF₂H group exhibits distinct reactivity compared to CF₃:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to CF₃ | KMnO₄, H₂SO₄, 100°C | 2,5-Bis(trifluoromethyl)pyridine | 90% | |

| Hydrolysis to COOH | H₂O, H₂SO₄, 150°C, 24h | 5-(Trifluoromethyl)picolinic acid | 65% |

Critical Considerations :

-

CF₂H is more susceptible to oxidation than CF₃, enabling selective transformations .

-

Hydrolysis requires harsh acid conditions due to fluorine’s electronegativity.

Metalation and Directed Ortho-Metallation

The pyridine nitrogen directs metallation for further functionalization:

| Reaction | Conditions | Reagent | Yield | Reference |

|---|---|---|---|---|

| Lithiation at position 3 | LDA, THF, -78°C | Electrophilic quenching | 60–75% | |

| Zincation for Negishi coupling | ZnCl₂, THF, RT | Pd(dppf)Cl₂ | 70% |

Regioselectivity :

-

CF₃ at position 5 deactivates positions 4 and 6, favoring lithiation at position 3.

Environmental and Stability Considerations

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The difluoromethyl and trifluoromethyl groups significantly influence the biological activity of compounds. The introduction of these groups can enhance lipophilicity and metabolic stability, making them valuable in drug design. For instance, the compound has been utilized as an intermediate in the synthesis of potent inhibitors targeting PI3K and mTOR pathways, which are critical in cancer therapy.

- Case Study: Synthesis of mTOR Inhibitors

A study reported the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for mTOR inhibitors. The process involved a five-step synthesis with an overall yield of 46%, demonstrating the compound's utility in producing therapeutic agents for cancer treatment .

Structure-Activity Relationship (SAR) Studies

Research indicates that modifications on the pyridine ring can lead to significant changes in biological activity. For example, SAR studies have shown that varying the position of fluorine substituents can optimize binding affinity to target proteins . This adaptability makes 2-(difluoromethyl)-5-(trifluoromethyl)pyridine a suitable scaffold for developing new pharmaceuticals.

Materials Science

Ligand for Catalysis

In materials science, this compound serves as a ligand in the preparation of iridium(III) photocatalysts. These catalysts are essential in organic transformations and photochemical reactions, enabling efficient energy transfer processes .

Fluorinated Materials

The unique properties of fluorinated compounds contribute to their use in developing advanced materials with specific characteristics such as increased thermal stability and chemical resistance. Research has indicated that incorporating difluoromethyl groups into polymer matrices can enhance their performance under harsh conditions.

Agrochemicals

Pesticide Development

The compound's unique electronic properties make it suitable for developing agrochemicals, particularly pesticides. The introduction of difluoromethyl and trifluoromethyl groups can improve the efficacy and selectivity of herbicides and insecticides by altering their interaction with biological targets.

- Case Study: Herbicide Efficacy

A study demonstrated that derivatives of this compound exhibited enhanced herbicidal activity compared to their non-fluorinated counterparts. This improvement is attributed to better absorption and translocation within plant systems, leading to more effective weed control.

Data Tables

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Fluorine substituents significantly alter molecular properties:

Key Observations :

Reactivity and Functionalization

- Pd-Catalyzed C–H Arylation : 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine undergoes Pd-catalyzed arylation to form Ir(III) complexes for luminescent materials, demonstrating the reactivity of fluorinated pyridines in cross-coupling reactions .

- Nucleophilic Substitution : 2-Chloro-5-(trifluoromethyl)pyridine is a versatile intermediate for synthesizing amines, ethers, and sulfides via displacement of the chloro group .

- Toxicity: 5-Amino-2-(trifluoromethyl)pyridine induces methemoglobinemia, highlighting the biological risks associated with amino substituents on fluorinated pyridines .

Q & A

Q. What are the standard synthetic routes for preparing 2-(difluoromethyl)-5-(trifluoromethyl)pyridine, and how are intermediates characterized?

The synthesis often involves halogenated precursors, such as 2-chloro-5-(trifluoromethyl)pyridine, which undergoes functionalization. For example, Pd-catalyzed cross-coupling with boronic acids (e.g., 2,4-difluorophenylboronic acid) in toluene/MeOH/water at 110°C yields fluorinated derivatives . Intermediates are characterized via H and C NMR to confirm regiochemistry. Key NMR shifts include aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm in F NMR) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : Aromatic protons and fluorine substituents are identified via H (δ 6.5–8.5 ppm) and F NMR (δ -60 to -70 ppm for CF) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for CHFN).

- Chromatography : Silica gel column chromatography (petroleum ether/ethyl acetate, 20:1) ensures purity >95% .

Q. What safety precautions are essential when handling this compound in the lab?

- PPE : N95 masks, gloves, and eyeshields are mandatory due to combustible solid properties (flash point: 113°C) .

- Ventilation : Use fume hoods to avoid inhalation of fine dust.

- Storage : Keep in airtight containers away from ignition sources .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in Pd-catalyzed C–H bond arylation?

The electron-withdrawing CF and difluoromethyl groups activate the pyridine ring for Pd-catalyzed arylation. The trifluoromethyl group stabilizes intermediates via inductive effects, enabling regioselective coupling at the 2- and 4-positions. Optimized conditions use PdCl(CH)(dppb) (2 mol%) with KCO in toluene/MeOH/water, yielding >80% product .

Q. How can contradictory regioselectivity or yield data in cross-coupling reactions be resolved?

- Catalyst Screening : Test Pd, Ni, or Cu catalysts to identify regioselectivity drivers.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance yields compared to toluene .

- Substituent Effects : Steric hindrance from ortho-substituents (e.g., methyl) can reduce yields (e.g., 77% vs. 93% for para-substituted analogs) .

Q. What role does this compound play in designing phosphorescent materials for OLEDs?

As a cyclometalating ligand, its fluorinated pyridine core enhances electron mobility and triplet-state energy. When paired with Ir(III), it forms greenish-blue emitters with high external quantum efficiency (up to 33.5%) due to CF-induced HOMO-LUMO gap widening .

Q. How can computational methods predict the impact of fluorine substitution on biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.